molecular formula C63H113N11O12 B12956114 Ciclosporin V (Cyclosporin Impurity E)

Ciclosporin V (Cyclosporin Impurity E)

Cat. No.: B12956114
M. Wt: 1216.6 g/mol
InChI Key: RVYSEKGVPXFKBH-FRGIQLLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a cyclic peptide composed of 11 amino acids, one of which is a novel amino acid, (4R)-4-«E)-2-butenyl-4,N-dimethyl-L-threonine . This compound is primarily studied for its role as an impurity in cyclosporine formulations and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ciclosporin V involves the preparation of enantiomerically pure amino acids and their subsequent assembly into the cyclic peptide structure.

Industrial Production Methods: Industrial production of Ciclosporin V typically follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the removal of impurities and the isolation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Ciclosporin V undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions include modified cyclic peptides with enhanced or altered biological activities. These modifications can lead to the development of new analogues with potential therapeutic applications .

Properties

Molecular Formula

C63H113N11O12

Molecular Weight

1216.6 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-15,30-diethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C63H113N11O12/c1-25-28-29-41(16)53(76)52-57(80)66-44(27-3)59(82)68(18)34-49(75)69(19)45(30-35(4)5)56(79)67-50(39(12)13)62(85)70(20)46(31-36(6)7)55(78)65-43(26-2)54(77)64-42(17)58(81)71(21)47(32-37(8)9)60(83)72(22)48(33-38(10)11)61(84)73(23)51(40(14)15)63(86)74(52)24/h25,28,35-48,50-53,76H,26-27,29-34H2,1-24H3,(H,64,77)(H,65,78)(H,66,80)(H,67,79)/b28-25+/t41-,42-,43+,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1

InChI Key

RVYSEKGVPXFKBH-FRGIQLLGSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)C)C)C(C)C)CC(C)C)C)C)CC)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C

Origin of Product

United States

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